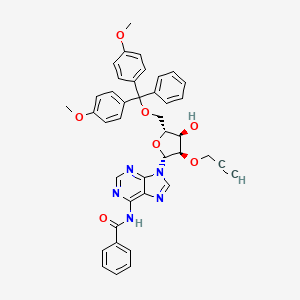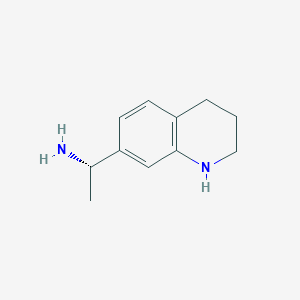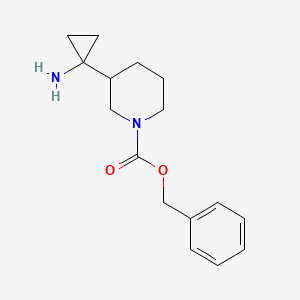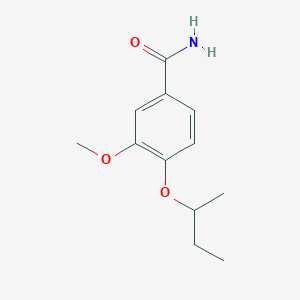
4-(sec-Butoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butoxy)-3-methoxybenzamide is an organic compound with the molecular formula C12H17NO3 This compound is characterized by the presence of a benzamide core substituted with a sec-butoxy group at the 4-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxy)-3-methoxybenzamide typically involves the following steps:
Formation of the sec-butoxy group: This can be achieved through the reaction of 4-hydroxy-3-methoxybenzoic acid with sec-butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Amidation: The resulting 4-(sec-butoxy)-3-methoxybenzoic acid is then converted to the corresponding benzamide by reacting it with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(sec-Butoxy)-3-methoxybenzoic acid.
Reduction: 4-(sec-Butoxy)-3-methoxyaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(sec-Butoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific functionalities, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(sec-Butoxy)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(sec-Butoxy)benzonitrile: Similar structure but with a nitrile group instead of a benzamide group.
4-sec-Butoxy-2-butanone: Contains a sec-butoxy group but differs in the core structure.
Uniqueness
4-(sec-Butoxy)-3-methoxybenzamide is unique due to the combination of its sec-butoxy and methoxy substituents on the benzamide core. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-butan-2-yloxy-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-8(2)16-10-6-5-9(12(13)14)7-11(10)15-3/h5-8H,4H2,1-3H3,(H2,13,14) |
InChI Key |
LLVDWQIJDPRSKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


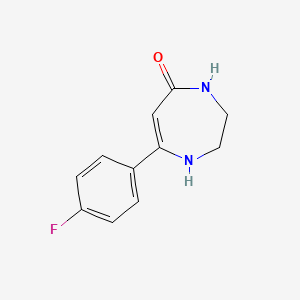
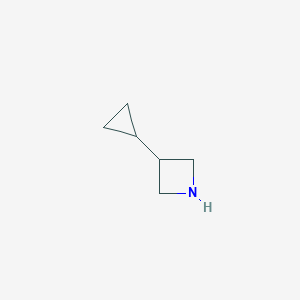

![6-Methoxyimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B12998410.png)

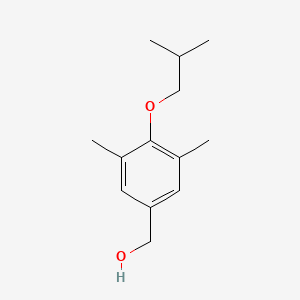
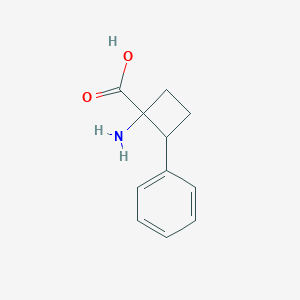

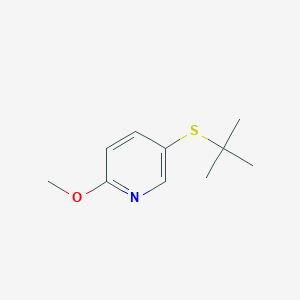
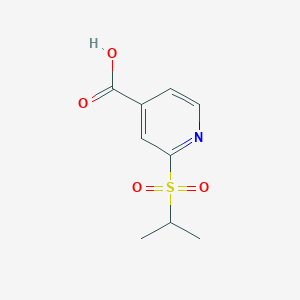
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B12998461.png)
